![molecular formula C8H8N2O2S B3433079 3-(2-Thienyl)piperazine-2,5-dione CAS No. 132289-68-0](/img/structure/B3433079.png)
3-(2-Thienyl)piperazine-2,5-dione
Overview
Description
3-(2-Thienyl)piperazine-2,5-dione, also known as TFPD, is a heterocyclic compound that belongs to the class of piperazine derivatives. The piperazine-2,5-dione moiety is a useful scaffold for functionalisation to generate bioactive molecules .
Synthesis Analysis
Synthetic methods for accessing substituted piperazine-2,5-diones involve cyclising dipeptides or building from the already established core . A new four-components post-Ugi transformation process has been studied. It provides an efficient access to biologically active piperazine-2,5-dione derivatives in high yield .Molecular Structure Analysis
The this compound molecule contains a total of 21 atoms. There are 8 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms and 1 Sulfur atom . It contains total 22 bonds; 14 non-H bonds, 7 multiple bonds, 1 rotatable bond, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 2 secondary amides (aliphatic), and 1 Thiophene .Chemical Reactions Analysis
The framework of piperazine-2,5-dione derivatives has been constructed by a tandem-decarboxylation of α-keto carboxylic acids promoted by a green catalyst trimethylsilyl trifluoromethane sulfonate (TMSOTf) .Physical And Chemical Properties Analysis
The molecular formula of this compound is C8H8N2O2S . Its molecular weight is 196.23 g/mol.Scientific Research Applications
3-(2-Thienyl)piperazine-2,5-dione has been studied extensively for its potential applications in various fields. It has been used in the synthesis of a variety of compounds, including drugs and other biologically active molecules. It has also been used in the development of new materials, such as polymers, for use in a variety of applications. In addition, this compound has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Mechanism of Action
Target of Action
It’s known that piperazine-2,5-dione derivatives exhibit anticancer activities , suggesting they may target proteins or pathways involved in cell proliferation and survival.
Mode of Action
It’s synthesized via a post-ugi cascade reaction . The compound’s interaction with its targets likely involves binding to specific proteins or enzymes, altering their function and leading to changes in cellular processes.
Pharmacokinetics
Its predicted density is 1351±006 g/cm3 , which may influence its absorption and distribution in the body.
Result of Action
3-(2-Thienyl)piperazine-2,5-dione has been shown to induce significant growth inhibition of AsPC-1 and SW1990 human pancreatic cancer cell lines . This suggests that the compound’s action results in decreased proliferation of these cancer cells.
Future Directions
The potential applications of 3-(2-Thienyl)piperazine-2,5-dione are vast and still being explored. Some potential future directions for research include further exploration of its potential use as an anti-tumor agent, its potential use as an anti-inflammatory and antioxidant agent, and its potential use as an anti-diabetic agent. In addition, further research is needed to explore the potential use of this compound in the development of new materials, such as polymers, for use in a variety of applications. Finally, further research is needed to explore the potential use of this compound in the treatment of neurological disorders and other diseases.
properties
IUPAC Name |
3-thiophen-2-ylpiperazine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c11-6-4-9-8(12)7(10-6)5-2-1-3-13-5/h1-3,7H,4H2,(H,9,12)(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMRWILUSIZZPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001299206 | |
Record name | 3-(2-Thienyl)-2,5-piperazinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001299206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
132289-68-0 | |
Record name | 3-(2-Thienyl)-2,5-piperazinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132289-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Thienyl)-2,5-piperazinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001299206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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